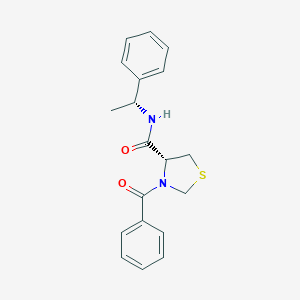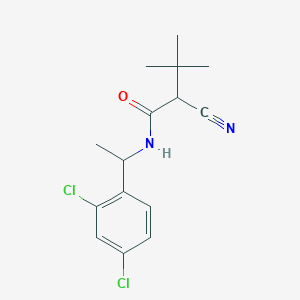
7,8-Epoxy-5,6,7,8-tetrahydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8-Epoxy-5,6,7,8-tetrahydroquinoline, also known as 7,8-THQ, is a heterocyclic compound that has been the subject of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline is not fully understood. However, it has been suggested that this compound may act as an antioxidant and protect against oxidative stress. It has also been proposed that this compound may modulate the activity of certain enzymes and receptors in the brain, leading to its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound has antioxidant properties and can protect against oxidative stress. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. Additionally, this compound has been shown to modulate the activity of certain enzymes and receptors in the brain, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline is that it is relatively easy to synthesize and purify. Additionally, it has been shown to have potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its potential therapeutic effects.
Direcciones Futuras
There are several future directions for the study of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline. One direction is to further investigate its potential therapeutic effects in neurological disorders, such as Parkinson's disease and Alzheimer's disease. Another direction is to explore its potential as a building block for the synthesis of other compounds. Additionally, this compound could be studied for its potential use in the development of organic electronic devices. Further research is needed to fully understand the mechanism of action of this compound and to optimize its potential applications in various fields.
In conclusion, this compound is a heterocyclic compound that has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.
Métodos De Síntesis
The synthesis method of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline involves the reaction of 2,3,4,5-tetrahydro-1H-1-benzazepine with m-chloroperoxybenzoic acid. This reaction results in the formation of this compound. The purity of the compound can be increased by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
7,8-Epoxy-5,6,7,8-tetrahydroquinoline has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, this compound has been investigated for its potential as a therapeutic agent for the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. In organic synthesis, this compound has been used as a building block for the synthesis of other compounds. In materials science, this compound has been studied for its potential use in the development of organic electronic devices.
Propiedades
Número CAS |
130536-46-8 |
|---|---|
Fórmula molecular |
C9H9NO |
Peso molecular |
147.17 g/mol |
Nombre IUPAC |
1a,2,3,7b-tetrahydrooxireno[2,3-h]quinoline |
InChI |
InChI=1S/C9H9NO/c1-2-6-3-4-7-9(11-7)8(6)10-5-1/h1-2,5,7,9H,3-4H2 |
Clave InChI |
VJZIFWJDMWTWTE-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C3C1O3)N=CC=C2 |
SMILES canónico |
C1CC2=C(C3C1O3)N=CC=C2 |
Sinónimos |
7,8-Epoxy-5,6,7,8-tetrahydroquinoline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















